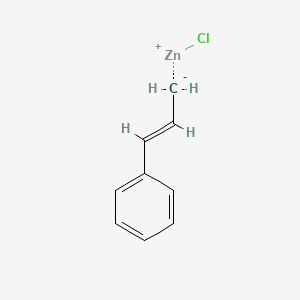
Cinnamylzinc chloride, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamylzinc chloride, 0.50 M in tetrahydrofuran (THF): is an organozinc compound widely used in organic synthesis. It is a solution of cinnamylzinc chloride in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cinnamylzinc chloride can be prepared through the reaction of cinnamyl chloride with zinc dust in the presence of lithium chloride and tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves adding zinc dust to a solution of cinnamyl chloride and lithium chloride in tetrahydrofuran, followed by stirring at room temperature for a specified period .
Industrial Production Methods: While specific industrial production methods for cinnamylzinc chloride are not widely documented, the preparation generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Cinnamylzinc chloride is known to undergo various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with cinnamylzinc chloride acting as the nucleophile.
Substitution Reactions: Often carried out with alkyl halides or aryl halides in the presence of a catalyst.
Coupling Reactions: Commonly performed using palladium or nickel catalysts under inert conditions.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Alkenes: Resulting from substitution reactions.
Biaryls or Alkenes: Produced through coupling reactions.
Aplicaciones Científicas De Investigación
Cinnamylzinc chloride has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of natural products and pharmaceuticals.
Cross-Coupling Reactions: Employed in the formation of carbon-carbon bonds in organic synthesis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of potential drug candidates.
Industry:
Material Science: Used in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of cinnamylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the cinnamyl group, enhancing its nucleophilicity. This allows the compound to effectively participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparación Con Compuestos Similares
Phenylzinc chloride: Another organozinc compound used in similar types of reactions.
Allylzinc chloride: Known for its use in nucleophilic addition and substitution reactions.
Comparison:
Reactivity: Cinnamylzinc chloride is unique in its ability to form cinnamyl derivatives, which are valuable intermediates in organic synthesis.
Applications: While phenylzinc chloride and allylzinc chloride have similar applications, cinnamylzinc chloride is particularly useful in the synthesis of cinnamyl-containing compounds.
Propiedades
Fórmula molecular |
C9H9ClZn |
|---|---|
Peso molecular |
218.0 g/mol |
Nombre IUPAC |
chlorozinc(1+);[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1/b6-2+;; |
Clave InChI |
MAZRVNQFASOOST-UKBMIWHLSA-M |
SMILES isomérico |
[CH2-]/C=C/C1=CC=CC=C1.Cl[Zn+] |
SMILES canónico |
[CH2-]C=CC1=CC=CC=C1.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


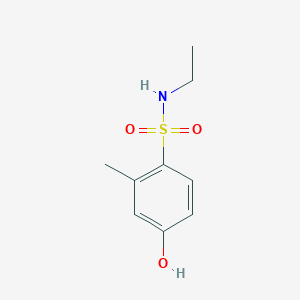
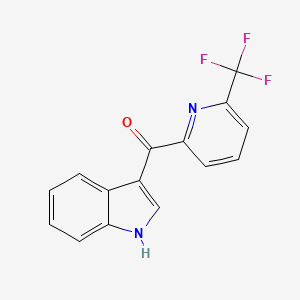
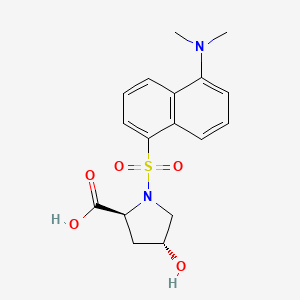

![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)


![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
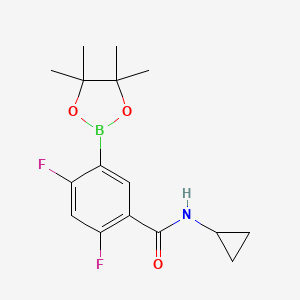
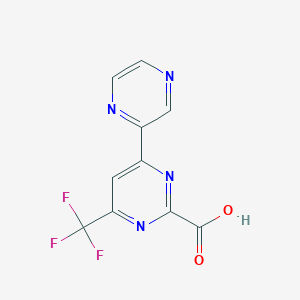
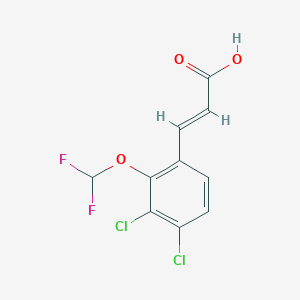
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)

